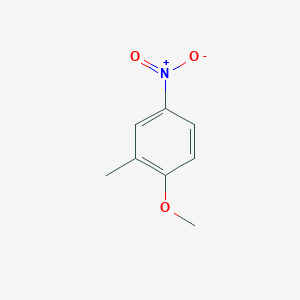

2-Méthyl-4-nitroanisole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Methyl-4-nitroanisole and related compounds involves various techniques. Studies have described methods to synthesize nitroaniline derivatives, which are structurally similar to 2-Methyl-4-nitroanisole, by employing acetylation, nitration, and hydrolysis reactions. For instance, the synthesis of 2-methyl-6-nitroaniline was achieved through acetylation, methylation, and hydrolysis of o-nitroaniline, with a notable yield and purity under optimized conditions (Zhou Shi-yan, 2013).

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-nitroanisole and its derivatives has been investigated through various analytical techniques, including X-ray diffraction and vibrational spectroscopy. These studies provide insights into the crystal structures, hydrogen bonding patterns, and vibrational properties of the compounds, contributing to a deeper understanding of their structural characteristics (G. Ferguson et al., 2001).

Chemical Reactions and Properties

Research on 2-Methyl-4-nitroanisole has also focused on its chemical reactions and properties. For example, the electrophilic aromatic photosubstitution of 4-nitroanisole was studied, demonstrating the regioselectivity of methoxy and nitro group photosubstitutions, which sheds light on the chemical behavior of nitroanisole derivatives under certain conditions (Albert Cantos et al., 1989).

Applications De Recherche Scientifique

Synthèse du 2-méthyl-4-nitrophénol

Le 2-méthyl-4-nitroanisole est utilisé comme précurseur dans la synthèse du 2-méthyl-4-nitrophénol . Ce composé est important dans la production de colorants, de pigments et d'autres produits chimiques industriels.

Synthèse de la 3-méthyl-4-méthoxyaniline

Une autre application implique la synthèse de la 3-méthyl-4-méthoxyaniline , qui est un intermédiaire précieux dans l'industrie pharmaceutique pour la production de divers agents thérapeutiques.

Trinitrométhylation par transfert de charge

En synthèse organique, le this compound peut être obtenu comme produit de la trinitrométhylation par transfert de charge du 2-méthylanisole, en particulier en présence de dichlorométhane . Ce processus est crucial pour la création de composés à forte teneur en groupe nitro, qui sont essentiels dans diverses réactions chimiques.

Substitution aromatique photochimique

Le composé est impliqué dans des réactions de substitution nucléophile aromatique photochimiques sensibles à la température . Cette application est particulièrement importante dans le domaine de la photochimie, où la régiosélectivité des réactions peut être contrôlée par des ajustements de température.

Caractérisation du solvant

Le 4-nitroanisole, étroitement lié au this compound, a été utilisé pour déterminer les paramètres du solvant dans diverses conditions, notamment à haute pression et en eau supercritique . Cette application est essentielle pour comprendre les comportements des solvants dans différents environnements.

Complément de croissance microbienne

Il sert également de complément de carbone et d'énergie pour l'isolement de souches spécifiques de bactéries, telles que Rhodococcus . Ceci est particulièrement utile en recherche en microbiologie et en biotechnologie où des cultures microbiennes spécifiques sont requises.

Safety and Hazards

2-Methyl-4-nitroanisole is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals . This suggests that it may be harmful if swallowed. It’s recommended to use personal protective equipment as required and avoid ingestion and inhalation .

Mécanisme D'action

Target of Action

It’s known that this compound is used in the synthesis of 2-methyl-4-nitrophenol and 3-methyl-4-methoxyaniline , suggesting that it may interact with enzymes or other molecules involved in these synthesis processes.

Mode of Action

It’s known that 2-methyl-4-nitroanisole is obtained as one of the products from the charge-transfer trinitromethylation of 2-methylanisole in the presence of dichloromethane . This suggests that it may interact with its targets through a charge-transfer mechanism.

Biochemical Pathways

A related compound, 4-nitroanisole, is known to undergo photochemical nucleophilic aromatic substitution by hydroxide ion to form 4-methoxyphenol and 4-nitrophenol . This suggests that 2-Methyl-4-nitroanisole might also be involved in similar biochemical pathways.

Pharmacokinetics

Its molecular weight of 16716 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It’s known that 2-methyl-4-nitroanisole is used in the synthesis of 2-methyl-4-nitrophenol and 3-methyl-4-methoxyaniline , suggesting that it may have a role in the production of these compounds at the molecular level.

Action Environment

It’s known that related nitroaromatic compounds can be degraded by bacteria under aerobic conditions , suggesting that environmental factors such as the presence of specific microbial communities and oxygen levels might influence the action and stability of 2-Methyl-4-nitroanisole.

Propriétés

IUPAC Name |

1-methoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZMIJZYJZQOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198786 | |

| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50741-92-9 | |

| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50741-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050741929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the position of the nitro group relative to the methoxy group in 2-Methyl-4-nitroanisole, as opposed to 4-nitroanisole, potentially influence its diamagnetic susceptibility?

A1: The research by Baliah and Srinivasan [] demonstrates that the presence and position of substituents on the benzene ring can significantly influence the diamagnetic susceptibility of anisoles. While they didn't specifically study 2-Methyl-4-nitroanisole, their findings suggest that the ortho-substitution (2-position) of the methyl group in 2-Methyl-4-nitroanisole, compared to the unsubstituted 4-nitroanisole, could lead to steric interactions. These interactions might force the nitro group out of the plane of the benzene ring, hindering resonance between the methoxy and nitro groups. Reduced resonance could subsequently impact the electron density distribution within the molecule and ultimately affect its diamagnetic susceptibility. Further experimental and computational studies would be needed to confirm this hypothesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)

![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)

![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)

![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)

![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)